4-Aminopyrimidine-5-carboxamide
Overview
Description
4-Aminopyrimidine-5-carboxamide is an organic compound with the chemical formula C5H6N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
4-Aminopyrimidine-5-carboxamide, also known as AICA ribonucleotide or AICAR, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis and metabolic regulation within cells .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and acts as an AMPK activator . By mimicking AMP, AICAR binds to AMPK, leading to its activation . This activation stimulates various downstream processes, including glucose transport and fatty acid oxidation, which are essential for energy production and cellular metabolism .
Biochemical Pathways
AICAR plays a significant role in the purine metabolism pathway, acting as an intermediate in the generation of inosine monophosphate . It also influences the AMPK signaling pathway, which regulates energy balance within cells . Activation of AMPK by AICAR can lead to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
Pharmacokinetics
It’s known that aicar can be administered orally and is capable of crossing cell membranes to exert its effects .
Result of Action
The activation of AMPK by AICAR leads to several cellular effects. It increases glucose transport into cells, enhances fatty acid oxidation, and promotes mitochondrial biogenesis . These effects collectively improve cellular metabolism and energy production. In addition, AICAR has been shown to have potential therapeutic effects in conditions like diabetes and cardiac ischemic injury .
Action Environment
The action of AICAR can be influenced by various environmental factors. For instance, the presence of other metabolites or drugs can affect AICAR’s efficacy and stability . Furthermore, the specific cellular environment, including the energy status of the cell and the presence of other signaling molecules, can also impact AICAR’s action .
Biochemical Analysis
Biochemical Properties
4-Aminopyrimidine-5-carboxamide has been identified as a scaffold with inhibitory activity against VEGFR-2 kinase . It interacts with various enzymes and proteins, influencing biochemical reactions. The nature of these interactions is complex and involves multiple biomolecular pathways .
Cellular Effects
In the context of cellular effects, this compound has been found to induce differentiation in a subset of primary acute myeloid leukemia blasts . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves a variety of molecular pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopyrimidine-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of 4-aminopyrimidine with formamide under reflux conditions. Another method includes the reaction of 4-aminopyrimidine-5-carboxylate with thiourea in ethanol. These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. Industrial methods may also incorporate purification steps such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of pyrimidine-5-carboxylic acid derivatives.
Reduction: Formation of 4-aminopyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-Aminopyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
4-Aminopyrimidine: A simpler derivative lacking the carboxamide group.
5-Aminopyrimidine-4-carboxamide: An isomer with the amino and carboxamide groups in different positions.
2-Aminopyrimidine-5-carboxamide: Another isomer with the amino group at the 2-position.
Uniqueness: 4-Aminopyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxamide group on the pyrimidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-aminopyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRPKQMNCPCVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355920 | |
Record name | 4-aminopyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-51-0 | |
Record name | 4-aminopyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-pyrimidinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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